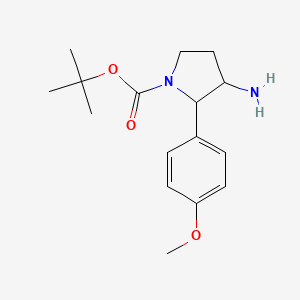
4-Amino-2-hydroxy-3,3-dimethylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-hydroxy-3,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an aldehyde group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then oxidized to 3,3-dimethylbutanal
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize catalysts and optimized reaction conditions to maximize yield and purity. For example, the vapor phase dehydrogenation of 3,3-dimethylbutanol over a copper catalyst is a common method used to produce 3,3-dimethylbutanal .
化学反応の分析
Types of Reactions
4-Amino-2-hydroxy-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid.
Reduction: 4-Amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-2-hydroxy-3,3-dimethylbutanal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 4-Amino-2-hydroxy-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
類似化合物との比較
Similar Compounds
3,3-Dimethylbutanal: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
4-Amino-3,3-dimethylbutanal: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3,3-dimethylbutanal: Lacks the amino group, which limits its use in certain biological and chemical applications.
Uniqueness
4-Amino-2-hydroxy-3,3-dimethylbutanal is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
4-amino-2-hydroxy-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)5(9)3-8/h3,5,9H,4,7H2,1-2H3 |
InChIキー |
FLEGYOZIUTULDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
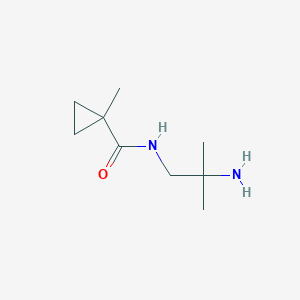
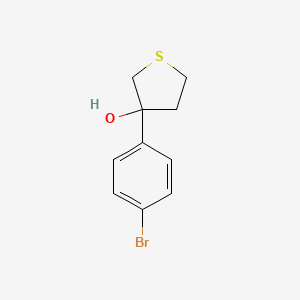
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
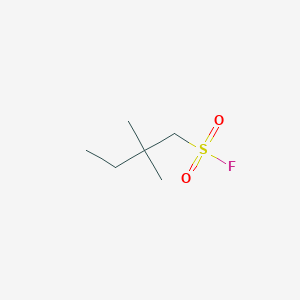

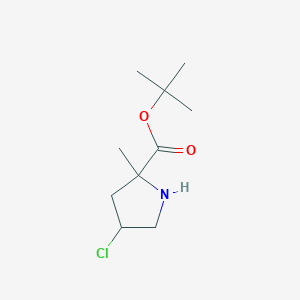
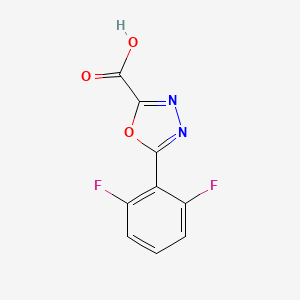
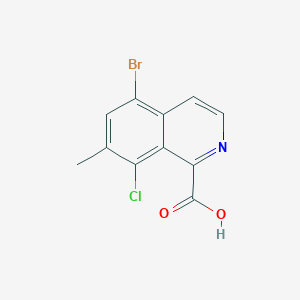
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
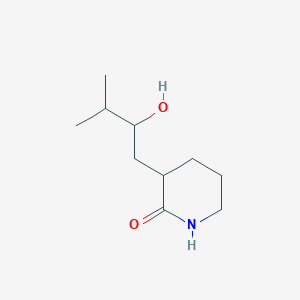
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
